molecular formula C16H27NO2Si B11836245 Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 189639-20-1

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B11836245
CAS No.: 189639-20-1
M. Wt: 293.48 g/mol
InChI Key: XZXXPDGMTOGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is a specialized organic compound with the molecular formula C16H27NO2Si. This compound is characterized by the presence of a carbamate group, a dimethylphenylsilyl group, and a tert-butyl ester group. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of [1-(dimethylphenylsilyl)propyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or silyl derivatives.

Scientific Research Applications

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with nucleophiles. This interaction can lead to the formation of stable carbamate derivatives, which can modify the activity of enzymes or proteins. The dimethylphenylsilyl group provides steric hindrance, enhancing the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, methylpropyl-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other carbamate esters, allowing for its use in specialized applications.

Properties

CAS No.

189639-20-1

Molecular Formula

C16H27NO2Si

Molecular Weight

293.48 g/mol

IUPAC Name

tert-butyl N-[1-[dimethyl(phenyl)silyl]propyl]carbamate

InChI

InChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18)

InChI Key

XZXXPDGMTOGPTE-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.